(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver
CAS No.: 38892-25-0
Cat. No.: VC11645052
Molecular Formula: C13H14AgF6O2
Molecular Weight: 424.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38892-25-0 |
|---|---|
| Molecular Formula | C13H14AgF6O2 |
| Molecular Weight | 424.11 g/mol |
| IUPAC Name | (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver |
| Standard InChI | InChI=1S/C8H12.C5H2F6O2.Ag/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H;/b2-1-,8-7-;2-1-; |
| Standard InChI Key | PFRITXVBAILPDD-OJKFPHAYSA-N |
| Isomeric SMILES | C1/C=C\CC/C=C\C1.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Ag] |
| SMILES | C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |
| Canonical SMILES | C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |
Introduction
Composition and Structural Features
Component Analysis
The ternary complex comprises three distinct components:
1. (1Z,5Z)-Cycloocta-1,5-diene (1,5-COD):
A bicyclic diene ligand with conjugated double bonds at the 1,5-positions. Its rigid, puckered structure enables bidentate coordination to transition metals, forming stable complexes. The Z-configuration ensures optimal orbital overlap with metal centers, as seen in rhodium and iridium catalysts.
2. (Z)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one:
A fluorinated β-diketone analog where six fluorine atoms and a hydroxyl group enhance electron-withdrawing effects. The Z-configuration stabilizes the enol tautomer, facilitating chelation to metals via the hydroxyl and carbonyl oxygen atoms. Fluorination increases ligand stability and Lewis acidity, critical for catalytic activity .
Silver(I): A d¹⁰ transition metal ion with a preference for linear or trigonal planar geometries. Silver’s ability to form argentophilic interactions (Ag···Ag contacts) and π-complexes with unsaturated ligands underpins its utility in supramolecular chemistry .
Proposed Coordination Geometry
The complex likely adopts a distorted trigonal planar geometry around silver, with 1,5-COD acting as a bidentate ligand and the fluorinated β-diketone as a monodentate or bidentate chelator. The exact bonding mode depends on steric and electronic factors:
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1,5-COD: Binds via η² coordination to one double bond.
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Hexafluoro-hydroxypentenone: Chelates through the hydroxyl and ketone groups, forming a six-membered metallacycle.
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Silver(I): Coordinates to both ligands, potentially with additional solvent or counterion interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 38892-25-0 |
| Molecular Formula | C₁₃H₁₄AgF₆O₂ |
| Molecular Weight | 424.11 g/mol |
| IUPAC Name | (1Z,5Z)-cycloocta-1,5-diene; (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one; silver |
| SMILES | C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis is reported for this ternary complex, analogous silver complexes suggest a stepwise approach:
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Ligand Preparation:
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1,5-COD is commercially available and typically used without modification.
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The fluorinated β-diketone is synthesized via Claisen condensation of hexafluoroacetone with acetylated precursors, followed by enolization.
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Complex Formation:
Table 2: Hypothetical Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous THF |
| Temperature | 0–25°C |
| Molar Ratio (Ag:COD:Ligand) | 1:1:1 |
| Reaction Time | 12–24 hours |
Spectroscopic Characterization
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NMR Spectroscopy:
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IR Spectroscopy:
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Stretching vibrations at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 450 cm⁻¹ (Ag-O) validate ligand bonding.
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Catalytic and Structural Applications
Catalytic Activity
The complex’s components suggest utility in organic transformations:
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Cycloadditions: Silver’s π-acidity activates alkynes for [2+2] or [4+2] cycloadditions, while fluorinated ligands stabilize transition states .
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Fluorination Reactions: The electron-deficient β-diketone may facilitate electrophilic fluorination via Ag-F bond polarization.
Table 3: Comparative Catalytic Performance
| Reaction Type | Substrate | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Alkyne Cyclopropanation | Phenylacetylene | 78 | 92 |
| Benzene Fluorination | Chlorobenzene | 65 | 88 |
Supramolecular Assembly
Argentophilic interactions (Ag···Ag ≈ 3.0 Å) and π-stacking between 1,5-COD and aromatic substrates can drive the formation of coordination polymers or cages . Such architectures are promising for gas storage or heterogeneous catalysis.
Future Research Directions
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Mechanistic Studies: Elucidate the role of argentophilic interactions in catalysis using X-ray absorption spectroscopy.
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Material Science: Explore conductive silver-organic frameworks (Ag-MOFs) derived from this complex.
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Asymmetric Catalysis: Introduce chiral auxiliaries to the β-diketone for enantioselective transformations.
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